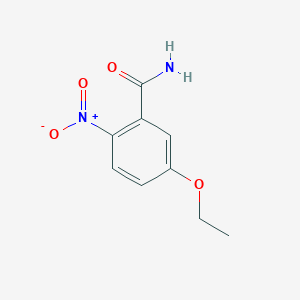
5-Ethoxy-2-nitrobenzamide
Vue d'ensemble
Description
5-Ethoxy-2-nitrobenzamide is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Ethoxy-2-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
This compound, characterized by its ethoxy and nitro functional groups, is synthesized through nucleophilic substitution reactions. The synthesis typically involves the reaction of 2-nitrobenzoic acid derivatives with ethyl alcohol in the presence of a base under reflux conditions. The yield of such reactions generally ranges from 55% to 63% depending on the specific conditions used .
The biological activity of this compound is largely attributed to the presence of the nitro group. This group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects, including cytotoxicity. The nitro group serves both as a pharmacophore and a toxicophore , influencing the compound's pharmacokinetics and overall biological activity .
Antimicrobial Activity
Research indicates that nitro-containing compounds like this compound exhibit significant antimicrobial properties. These compounds are known to inhibit microbial growth through mechanisms involving the reduction of the nitro group, which generates toxic intermediates that can bind covalently to DNA, leading to cell death. This mechanism is similar to that observed in other nitro compounds such as metronidazole .
Anticancer Properties
Studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines. The compound has been investigated for its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. These effects are mediated by the nitro group's reduction products, which can interact with cellular signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests potential therapeutic applications in treating inflammatory diseases. In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various nitro compounds found that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated effective inhibition at relatively low concentrations compared to standard antibiotics .
- Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells following treatment, highlighting the compound's potential as an anticancer agent .
- Inflammation Models : In animal models of inflammation, administration of this compound led to a significant reduction in edema and inflammatory markers, suggesting its utility in managing inflammatory conditions .
Data Summary Table
Propriétés
IUPAC Name |
5-ethoxy-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-6-3-4-8(11(13)14)7(5-6)9(10)12/h3-5H,2H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKZNMWFVAMQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















